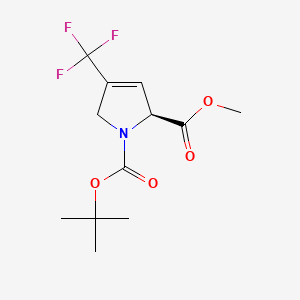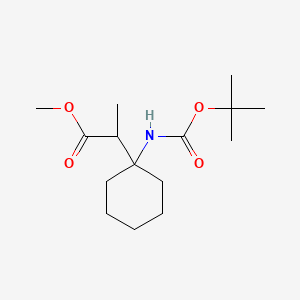
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate is a synthetic organic compound that features a cyclohexyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexyl ring: Starting with a suitable cyclohexane derivative, the amino group is introduced through a substitution reaction.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. This active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound features a phenyl group instead of a cyclohexyl ring and has different reactivity and applications.
2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid: This compound has a cyclopropane ring and is used in different synthetic applications.
Uniqueness
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate is unique due to its combination of a cyclohexyl ring and a Boc-protected amino group, which provides specific steric and electronic properties. These features make it particularly useful in the synthesis of complex molecules and in the development of novel pharmaceuticals.
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoate |
InChI |
InChI=1S/C15H27NO4/c1-11(12(17)19-5)15(9-7-6-8-10-15)16-13(18)20-14(2,3)4/h11H,6-10H2,1-5H3,(H,16,18) |
InChI Key |
LYEXRVJHAYEXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)C1(CCCCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


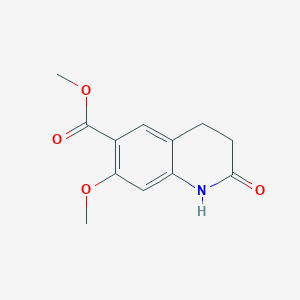

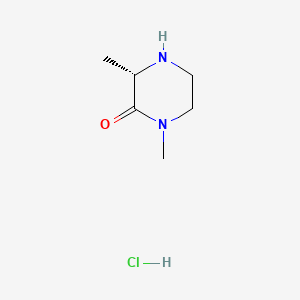
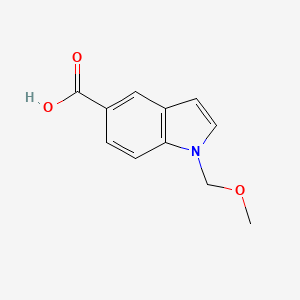
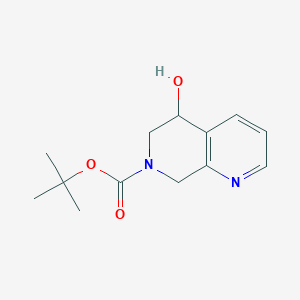
![3-Benzyl-6-thia-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13915823.png)
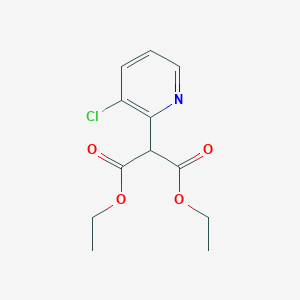
![[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate](/img/structure/B13915829.png)

![4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13915850.png)
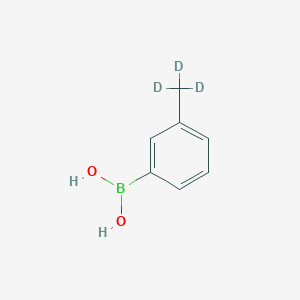
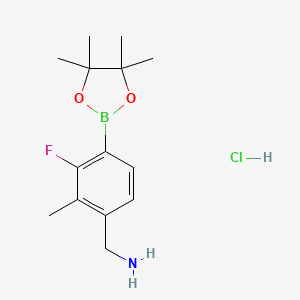
![2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane](/img/structure/B13915867.png)
